molecular formula C10H10BrN B1279921 2-(2-Bromophenyl)-2-methylpropanenitrile CAS No. 57775-06-1

2-(2-Bromophenyl)-2-methylpropanenitrile

Cat. No.: B1279921
CAS No.: 57775-06-1
M. Wt: 224.1 g/mol
InChI Key: YTUDHLARHDCOIR-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C10H10BrN and its molecular weight is 224.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Intermediate Use in PI3K/mTOR Inhibitors

2-(2-Bromophenyl)-2-methylpropanenitrile serves as an important intermediate in the synthesis of various PI3K/mTOR inhibitors. For instance, Lei et al. (2015) discuss the synthesis of a compound (7) that is an essential intermediate in many PI3K/mTOR inhibitors, derived from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile through a series of steps including nitration, chlorination, alkylation, reduction, and substitution (Lei et al., 2015).

Radical Cyclisation Reactions

2-(2-Bromophenyl)ethyl groups, closely related to this compound, have been utilized as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles. Allin et al. (2005) describe using 2-(2-Bromophenyl)ethyl methanesulfonate to alkylate azoles for synthesizing radical precursors, leading to new 6-membered rings attached to the azoles (Allin et al., 2005).

Hydrogen-Bonded Molecular Structures

The molecular structure of compounds like 2-benzyl-3-(2-bromophenyl)propiononitrile, which is structurally related to this compound, is noteworthy for its hydrogen-bonded chains. Calderón et al. (2006) highlight how these molecules are linked into chains through hydrogen bonds, demonstrating significant implications for molecular engineering and design (Calderón et al., 2006).

Azo Compound Studies and Radical-Mediated Degradation

Azo compounds, which can include 2,2'-azobis(2-methylpropanenitrile), are commonly used to study radical-mediated degradation of pharmaceutical compounds. Wells-Knecht and Dunn (2019) describe the use of a stable product formed during the decomposition of AIBN, closely related to this compound, as a marker in studying the kinetic formation of free radical species (Wells-Knecht & Dunn, 2019).

Biochemical Analysis

Biochemical Properties

2-(2-Bromophenyl)-2-methylpropanenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic flux and changes in metabolite levels .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, it has been found to inhibit the activity of cytochrome P450 enzymes by binding to their active sites. This inhibition can result in changes in the expression of genes involved in metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound has been shown to affect the activity of cytochrome P450 enzymes, leading to changes in metabolic flux and metabolite levels. These interactions can result in altered metabolic processes and the accumulation of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, affecting its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and metabolism. The localization of this compound within cells can determine its effects on cellular processes and overall function .

Properties

IUPAC Name

2-(2-bromophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUDHLARHDCOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483528
Record name 2-(2-Bromophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57775-06-1
Record name 2-(2-Bromophenyl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-2-methylpropanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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